molecular formula C15H14N2O B5546840 2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B5546840
M. Wt: 238.28 g/mol
InChI Key: JOTBLKTWVIFNIB-UHFFFAOYSA-N
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Description

2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a heterocyclic compound that combines the structural features of pyridine and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves the condensation of pyridine-3-carboxylic acid with tetrahydroisoquinoline under specific reaction conditions. One common method includes:

    Condensation Reaction: Pyridine-3-carboxylic acid is reacted with tetrahydroisoquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

    Cyclization: The intermediate product undergoes cyclization to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like pyridine-3-carboxylic acid and its derivatives.

    Tetrahydroisoquinoline Derivatives: Compounds such as tetrahydroisoquinoline and its substituted forms.

Uniqueness

2-(PYRIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combined structural features of pyridine and tetrahydroisoquinoline, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(13-6-3-8-16-10-13)17-9-7-12-4-1-2-5-14(12)11-17/h1-6,8,10H,7,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTBLKTWVIFNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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